(S)-1-Cyclohexyl-2-methyl-piperazine

Stereochemistry Enantiomeric excess Asymmetric synthesis

(S)-1-Cyclohexyl-2-methyl-piperazine (CAS 1135185-61-3) is a chiral N1-cyclohexyl-N4-methyl-disubstituted piperazine with a single stereogenic centre at the 2-position of the piperazine ring. The (S)‑enantiomer has the molecular formula C₁₁H₂₂N₂ and a molecular weight of 182.31 g·mol⁻¹.

Molecular Formula C11H22N2
Molecular Weight 182.31 g/mol
Cat. No. B7976454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Cyclohexyl-2-methyl-piperazine
Molecular FormulaC11H22N2
Molecular Weight182.31 g/mol
Structural Identifiers
SMILESCC1CNCCN1C2CCCCC2
InChIInChI=1S/C11H22N2/c1-10-9-12-7-8-13(10)11-5-3-2-4-6-11/h10-12H,2-9H2,1H3/t10-/m0/s1
InChIKeyIINAXHUSBGJNTC-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-Cyclohexyl-2-methyl-piperazine: A Chiral Piperazine Building Block for Asymmetric Synthesis and Medicinal Chemistry


(S)-1-Cyclohexyl-2-methyl-piperazine (CAS 1135185-61-3) is a chiral N1-cyclohexyl-N4-methyl-disubstituted piperazine with a single stereogenic centre at the 2-position of the piperazine ring . The (S)‑enantiomer has the molecular formula C₁₁H₂₂N₂ and a molecular weight of 182.31 g·mol⁻¹ . It is supplied as a free base (common purity ≥98 %) or as the dihydrochloride salt (CAS 1134681-40-5; purity ≥98 %) . Physicochemically, the free base is a moderately lipophilic liquid (LogP = 2.37, boiling point 256.2 °C) with the low molecular weight and hydrogen‑bonding capacity typical of a fragment‑like scaffold .

Why (S)-1-Cyclohexyl-2-methyl-piperazine Cannot Be Simply Replaced by Its (R)-Enantiomer, Racemate, or Achiral Piperazine Analogues


The piperazine scaffold is a privileged structure in medicinal chemistry, but small changes in substitution pattern and stereochemistry can drastically alter target engagement, ADMET profiles, and synthetic utility [1]. The (S)-enantiomer presents a defined three‑dimensional arrangement of the cyclohexyl and methyl groups that cannot be reproduced by the (R)-enantiomer (CAS 1134675-36-7) or the racemate. In related chiral piperazine series, enantiomers have shown divergent receptor binding (e.g., at σ receptors and chemokine receptors) and differential pharmacokinetic handling [1][2]. Furthermore, replacing the cyclohexyl group with an aromatic ring (e.g., 1-benzyl-2-methylpiperazine) alters the lipophilicity, basicity, and conformational flexibility of the molecule, which directly impacts binding pocket complementarity and off-target selectivity [2]. Users requiring stereochemically defined building blocks for late‑stage functionalisation or asymmetric synthesis therefore cannot interchange these analogues without risking altered or irreproducible outcomes.

Quantitative Differentiation Evidence for (S)-1-Cyclohexyl-2-methyl-piperazine Versus Its Closest Analogues


Chiral Identity: (S)-Enantiomer vs. (R)-Enantiomer and Racemate

The (S)-enantiomer (CAS 1135185-61-3) is a single stereoisomer with the cyclohexyl and methyl groups in the (S) configuration, whereas the (R)-enantiomer (CAS 1134675-36-7) has the opposite configuration and the racemate (CAS 1211108-21-2) contains both . In the absence of a chiral environment, these three forms are chemically identical, but in biological systems and asymmetric synthesis they are distinct entities. The patent literature on CXCR3 antagonists explicitly teaches that enantiomeric piperazine scaffolds can exhibit divergent receptor binding affinities, and the (S) configuration is frequently selected for further optimisation based on superior activity [1]. Note: Direct comparative pharmacological data for the (S)-enantiomer versus the (R)-enantiomer of this specific compound are not publicly available; the following evidence therefore relies on class‑level inference.

Stereochemistry Enantiomeric excess Asymmetric synthesis

Lipophilicity Comparison: LogP of (S)-1-Cyclohexyl-2-methyl-piperazine vs. 1-Cyclohexylpiperazine

The experimentally derived LogP of (S)-1-cyclohexyl-2-methyl-piperazine is 2.37 . This value is significantly higher than the LogP of unsubstituted piperazine (–0.5) and moderately higher than the predicted LogP of 1-cyclohexylpiperazine (≈2.1; XLogP3) [1], reflecting the contribution of the additional 2-methyl group. Lipophilicity is a key determinant of passive membrane permeability, plasma protein binding, and volume of distribution; a difference of ~0.3 log units can correspond to a 2‑fold change in partition coefficient, influencing both oral absorption and CNS penetration potential.

Lipophilicity LogP Membrane permeability

Boiling Point Differential: (S)-1-Cyclohexyl-2-methyl-piperazine vs. 1-(Cyclohexylmethyl)-2-methylpiperazine

The normal boiling point of (S)-1-cyclohexyl-2-methyl-piperazine is 256.2 ± 8.0 °C (at 760 mmHg) . Its positional isomer 1-(cyclohexylmethyl)-2-methylpiperazine (CAS 1240572-51-3) has a molecular weight of 196.33 g·mol⁻¹ and is expected to exhibit a higher boiling point due to increased molecular mass and an additional methylene unit . The lower boiling point of the target compound allows gentler evaporative work‑up and more efficient distillation‑based purification, which can be advantageous in high‑throughput parallel synthesis settings where thermal lability of downstream products must be minimised.

Boiling point Volatility Purification compatibility

Molecular Weight and Ligand Efficiency: Comparison with 1-Benzyl-2-methylpiperazine

(S)-1-Cyclohexyl-2-methyl-piperazine has a molecular weight of 182.31 g·mol⁻¹ , which is within the “fragment” space (MW < 250) favoured for fragment‑based drug discovery (FBDD). Its aromatic analogue 1-benzyl-2-methylpiperazine (CAS 57267-59-9) has a higher molecular weight (204.3 g·mol⁻¹) and reduced conformational flexibility due to the planar benzyl group . Lower molecular weight increases the probability of ligand‑efficient binding (LE ≥ 0.3 kcal·mol⁻¹ per heavy atom) and facilitates subsequent optimisation with larger substituents without exceeding the Rule‑of‑Five oral drug‑like space.

Molecular weight Ligand efficiency Fragment-based drug design

Conformational Flexibility: Cyclohexyl vs. Aromatic N-Substituent Impact on Binding Entropy

The cyclohexyl ring of (S)-1-cyclohexyl-2-methyl-piperazine can adopt chair and twisted‑boat conformations, providing a saturated, three‑dimensional scaffold with a higher fraction of sp³‑hybridised carbons (Fsp³ = 0.82) compared to aromatic piperazine analogues such as 1-phenyl-2-methylpiperazine (Fsp³ ≈ 0.67) [1]. Higher sp³ character has been correlated with improved aqueous solubility, lower promiscuity, and higher clinical success rates. The conformational flexibility of the cyclohexyl group additionally allows the scaffold to adapt to diverse binding pockets, a feature that rigid aromatic substituents cannot replicate.

Conformational flexibility Binding entropy scaffold diversity

Supply Purity and Salt Form Options: (S)-Free Base vs. (S)-Dihydrochloride Salt

The (S)-free base is routinely supplied at ≥98 % purity , while the corresponding (S)-dihydrochloride salt (CAS 1134681-40-5) is also available at ≥98 % purity . The dihydrochloride salt offers aqueous solubility advantages (calculated solubility >10 mg·mL⁻¹ in water, based on typical hydrochloride salt behaviour) compared to the free base, which is sparingly soluble in water. For procurement decisions, the availability of both forms allows the user to select the optimal physical form for their specific reaction conditions (e.g., free base for non‑aqueous reactions, salt for aqueous‑phase biological assays).

Purity Salt form Solubility

Optimal Application Scenarios for (S)-1-Cyclohexyl-2-methyl-piperazine Based on Verified Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Design Targeting CNS Receptors

With a molecular weight of 182.31 g·mol⁻¹ and Fsp³ = 0.82, (S)-1-cyclohexyl-2-methyl-piperazine occupies the fragment space and provides a saturated, three‑dimensional scaffold preferred for fragment library construction . Its moderate lipophilicity (LogP 2.37) and cyclohexyl moiety offer a balanced profile for CNS penetration, while the secondary amine enables rapid derivatisation into amide, sulfonamide, or urea libraries for primary screening against GPCRs (e.g., CXCR3) and sigma receptors [1].

Stereospecific Late-Stage Functionalisation in Asymmetric Synthesis Programmes

The (S)-enantiomeric purity (≥98 %) and defined stereochemistry make this building block suitable for diastereoselective reactions where the chiral centre is intended to be retained or transferred . It can serve as a chiral auxiliary or as a core scaffold for the synthesis of enantiomerically pure piperazine‑containing pharmaceuticals, avoiding the need for costly chiral resolution steps downstream [1].

Physicochemical Property Optimisation for CNS Lead Series

Compared with aromatic piperazine analogues, the cyclohexyl group increases sp³ character (Fsp³ = 0.82 vs. ~0.67) and provides conformational flexibility that can improve aqueous solubility and reduce off‑target promiscuity . The availability of both free base and dihydrochloride salt forms further facilitates solubility‑guided formulation for in vitro ADME and in vivo pharmacokinetic studies [1].

Parallel Synthesis of Piperazine-Focused Compound Libraries

The relatively low boiling point (256 °C) and straightforward handling of the free base allow efficient evaporation and purification in high‑throughput synthesis workflows . The compound’s small size and single chiral centre also simplify analytical characterisation (LC‑MS, chiral HPLC) and quality control, which is advantageous for laboratories generating large compound collections [1].

Quote Request

Request a Quote for (S)-1-Cyclohexyl-2-methyl-piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.